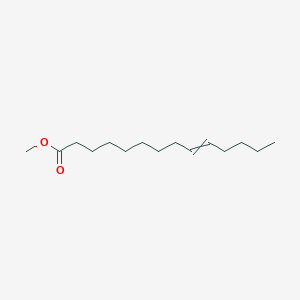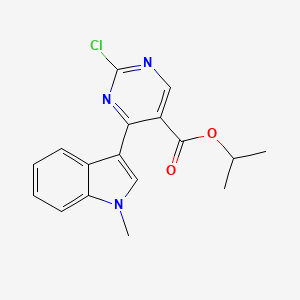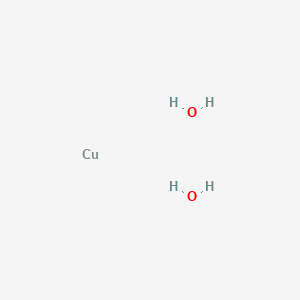![molecular formula C19H22N2O B12508229 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)
3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AQW-051 is a novel, potent, and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor. This compound has been developed by Novartis for the treatment of cognitive deficits associated with neurological disorders such as schizophrenia, Alzheimer’s disease, and Parkinson’s disease . AQW-051 has shown promising results in preclinical and clinical studies, demonstrating its potential as a cognitive-enhancing agent .
准备方法
The synthesis of AQW-051 involves several steps, starting with the preparation of the key intermediate, (3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane . The synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative is reacted with the pyridine intermediate.
Formation of the azabicyclo[2.2.2]octane ring: The azabicyclo[2.2.2]octane ring is formed through a cyclization reaction, where the pyridine-phenyl intermediate is reacted with a suitable cyclizing agent.
Final coupling reaction: The final step involves the coupling of the azabicyclo[2.2.2]octane intermediate with the pyridine-phenyl intermediate to form AQW-051.
Industrial production methods for AQW-051 involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts .
化学反应分析
AQW-051 undergoes several types of chemical reactions, including:
Oxidation: AQW-051 can undergo oxidation reactions, where it is converted to its oxidized form through the addition of oxygen or the removal of hydrogen.
Reduction: AQW-051 can also undergo reduction reactions, where it is converted to its reduced form through the addition of hydrogen or the removal of oxygen.
Substitution: AQW-051 can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as halogens . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
AQW-051 has a wide range of scientific research applications, including:
Chemistry: AQW-051 is used as a tool compound to study the structure and function of the alpha-7 nicotinic acetylcholine receptor.
Medicine: AQW-051 is being investigated as a potential treatment for cognitive deficits associated with neurological disorders such as schizophrenia, Alzheimer’s disease, and Parkinson’s disease It has shown promising results in preclinical and clinical studies, demonstrating its potential as a cognitive-enhancing agent.
作用机制
AQW-051 exerts its effects by selectively binding to and activating the alpha-7 nicotinic acetylcholine receptor . This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system and plays a key role in neurotransmission, synaptic plasticity, and cognitive function . By activating this receptor, AQW-051 enhances the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function .
相似化合物的比较
属性
分子式 |
C19H22N2O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3 |
InChI 键 |
NPDLTEZXGWRMLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12508177.png)

![6-(Bromomethyl)benzo[d]oxazole hydrobromide](/img/structure/B12508196.png)
![Calcium bis(9-{[4-(3,4-dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoate) dihydrate](/img/structure/B12508203.png)
![19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione](/img/structure/B12508224.png)

![N-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B12508233.png)
![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B12508234.png)

![N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B12508238.png)
![2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12508242.png)
![(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B12508245.png)
